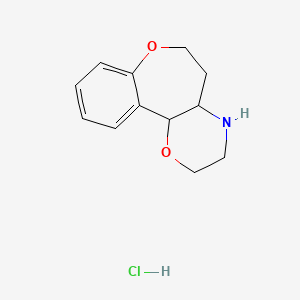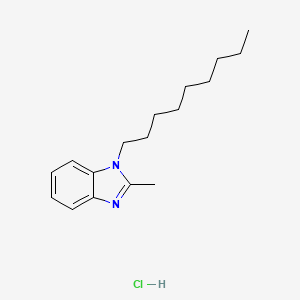
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The compound is characterized by the presence of a benzimidazole ring substituted with a 2-methyl-1-nonyl group and a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer . The use of catalysts such as Lewis acids or transition metal complexes can enhance the reaction rates and yields. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the benzimidazole ring.
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Reduced benzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit the function of enzymes and proteins essential for the survival and proliferation of microorganisms and cancer cells.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, and cell division processes, leading to the inhibition of cell growth and induction of cell death.
Comparison with Similar Compounds
Albendazole: A benzimidazole derivative used as an anthelmintic agent.
Mebendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Thiabendazole: Known for its antifungal and anthelmintic properties.
Uniqueness: 1H-Benzimidazole, 2-methyl-1-nonyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-1-nonyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Properties
CAS No. |
158042-69-4 |
|---|---|
Molecular Formula |
C17H27ClN2 |
Molecular Weight |
294.9 g/mol |
IUPAC Name |
2-methyl-1-nonylbenzimidazole;hydrochloride |
InChI |
InChI=1S/C17H26N2.ClH/c1-3-4-5-6-7-8-11-14-19-15(2)18-16-12-9-10-13-17(16)19;/h9-10,12-13H,3-8,11,14H2,1-2H3;1H |
InChI Key |
ZYWPQISMOQXVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=CC=CC=C21)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-3-[(2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B15188845.png)
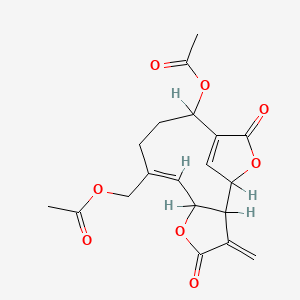
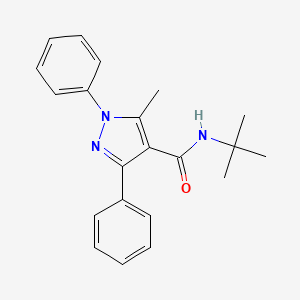
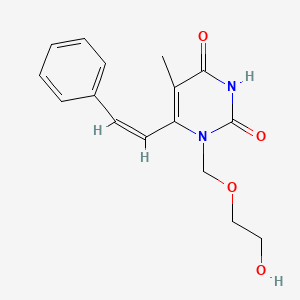
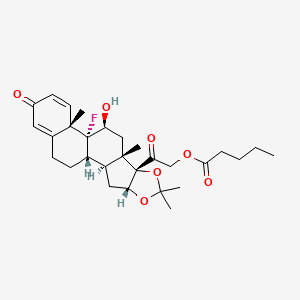
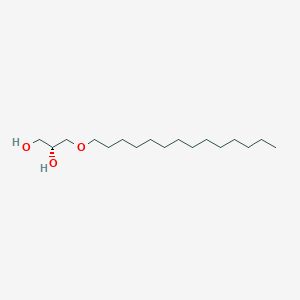
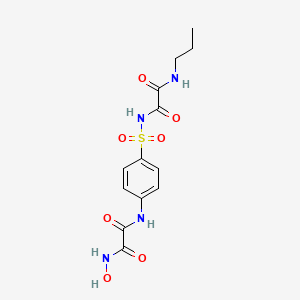
![(Z)-but-2-enedioic acid;7-[2-hydroxy-3-[5-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,4-oxadiazol-3-yl]propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15188881.png)
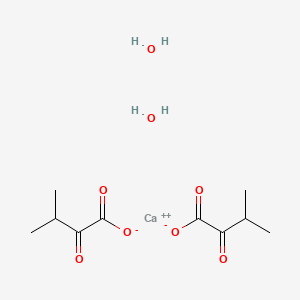
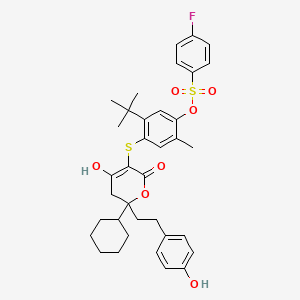
![Tetrasodium 3,3'-[(1,6-dihydro-6-oxo-1,3,5-triazine-2,4-diyl)bis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)](/img/structure/B15188907.png)
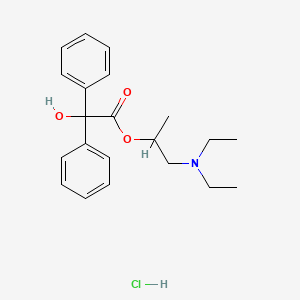
![O,O'-Di-(bis-(2-chloraethyl)-sulfamyl)-diaethylstilboestrol [German]](/img/structure/B15188914.png)
